
Titanium allylacetoacetatetraisopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium allylacetoacetatetraisopropoxide, also known as Ti(O-allyl-AA-iPr)4, is an organometallic compound containing titanium and allylacetoacetatetraisopropoxide. This compound is used in a variety of scientific research applications, including organic synthesis, catalysis, and the production of nanoparticles.
Aplicaciones Científicas De Investigación
Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 has a variety of scientific research applications, including organic synthesis, catalysis, and the production of nanoparticles. It can be used as a catalyst in the synthesis of organic compounds, such as alcohols and amines. It can also be used as a catalyst in the synthesis of metal nanoparticles, such as gold nanoparticles. Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 can also be used in the synthesis of polymers, such as poly(methyl methacrylate) (PMMA).
Mecanismo De Acción
The mechanism of action of Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 is not fully understood. It is believed that the titanium atom acts as a Lewis acid, while the allylacetoacetatetraisopropoxide group acts as a Lewis base. This creates a coordination complex between the titanium atom and the allylacetoacetatetraisopropoxide group, which facilitates the formation of organic compounds.
Biochemical and Physiological Effects
Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound, and is not known to be toxic to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 in lab experiments is its high reactivity. It is a highly efficient catalyst, and can be used to synthesize a variety of organic compounds in a relatively short amount of time. The main limitation of using Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 is its cost. It is a relatively expensive compound, and may not be suitable for all experiments.
Direcciones Futuras
Of research involving Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 include its use as a catalyst in the synthesis of other organic compounds, its use in the synthesis of metal nanoparticles, its use in the synthesis of polymers, and its use in the synthesis of pharmaceuticals. Additionally, further research into the mechanism of action of Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 may be beneficial, as this could lead to the development of more efficient catalysts. Finally, further studies into the safety and toxicity of Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 may be useful, as this could lead to the development of safer and more cost-effective compounds.
Métodos De Síntesis
Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 can be synthesized by the reaction of titanium tetrachloride (Titanium allylacetoacetatetraisopropoxideCl4) and allylacetoacetatetraisopropoxide (AA-iPr) in the presence of a base such as potassium tert-butoxide (tBuOK). The reaction is carried out in a solvent such as toluene, and the product is isolated by precipitation with ether. The yield of the reaction is typically around 80-90%.
Propiedades
IUPAC Name |
propan-2-ol;prop-2-enyl (Z)-3-hydroxybut-2-enoate;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.4C3H8O.Ti/c1-3-4-10-7(9)5-6(2)8;4*1-3(2)4;/h3,5,8H,1,4H2,2H3;4*3-4H,1-2H3;/b6-5-;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZDGXNRMQVFD-DWIHEUEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(=CC(=O)OCC=C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.C/C(=C/C(=O)OCC=C)/O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O7Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium allylacetoacetatetraisopropoxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

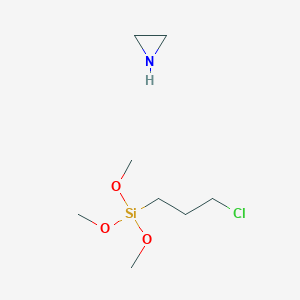

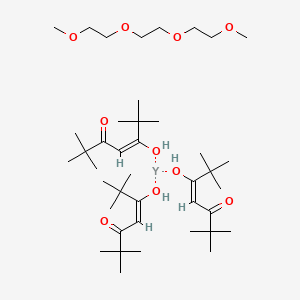
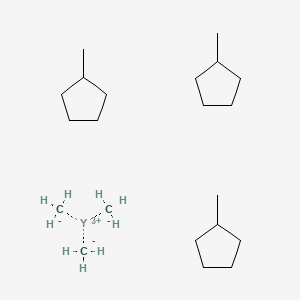
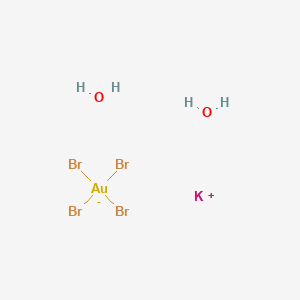

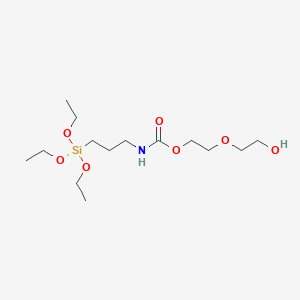
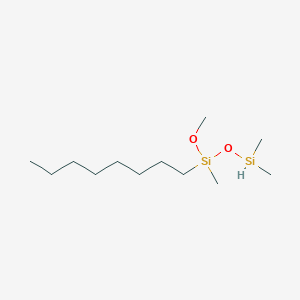
![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)



![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)